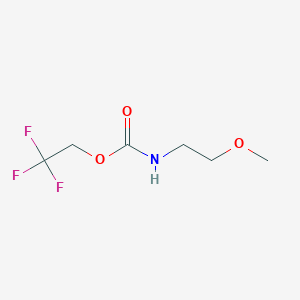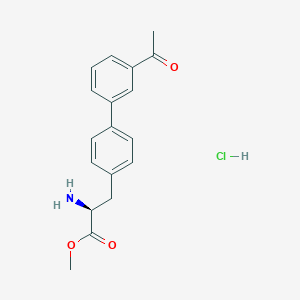
(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-Methyl 3-(3’-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride” is a chemical compound. However, there seems to be limited information available specifically for this compound. A similar compound, “®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride”, is known to be used in scientific research, with applications ranging from drug synthesis to studying protein structure and function1.
Synthesis Analysis
The synthesis of such compounds typically involves multiple steps. For instance, the synthesis of a similar compound, “®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride”, has been described in the literature1. However, the specific synthesis process for “(S)-Methyl 3-(3’-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride” is not readily available in the retrieved sources.Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, etc. The molecular formula of a similar compound, “®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride”, is C17H18ClNO32. However, the specific molecular structure of “(S)-Methyl 3-(3’-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride” is not readily available in the retrieved sources.Chemical Reactions Analysis
The chemical reactions involving “(S)-Methyl 3-(3’-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride” would depend on the specific conditions and reactants used. Unfortunately, the specific chemical reactions involving this compound are not readily available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular weight, and solubility. For instance, a similar compound, “®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride”, has a molecular weight of 319.783002. However, the specific physical and chemical properties of “(S)-Methyl 3-(3’-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride” are not readily available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Alkylation Methods
Alkylation of methyl 3-(1H-pyrrole-2-carbonyl)aminopropanoate, similar in structure to the target compound, is achieved using halohydrocarbons as alkylating agents, highlighting a method for synthesizing similar compounds (Tang Gui-hong, 2010).
Photopolymerization Studies
Research on similar molecules, such as alkoxyamines with chromophore groups, demonstrates their potential in photoiniferter applications and UV irradiation-induced radical generation, which can be relevant to the target compound's potential in photopolymerization (Y. Guillaneuf et al., 2010).
Heterocyclic System Synthesis
Heterocyclic Compounds
The synthesis of methyl 2-[bis(acetyl)ethenyl]aminopropenoate, structurally related to the target compound, is used to produce heterocyclic systems, suggesting potential applications in similar synthetic pathways for the target molecule (Lovro Selič & B. Stanovnik, 1997).
Anticancer Research
Amino acetate functionalized Schiff base organotin(IV) complexes, which are structurally similar to the target compound, have been studied for their in vitro cytotoxicity against various human tumor cell lines, indicating a potential research area in anticancer applications (T. S. Basu Baul et al., 2009).
Nonlinear Optical Materials
- Optical Applications: Research on mixed methyl-(2,4-dinitrophenyl)-aminopropanoate crystals, which share a similar structure, suggests potential applications in nonlinear optics, as these materials demonstrate specific optical properties under laser irradiation (S. M. Rao et al., 1991).
Pharmaceutical Synthesis
- Synthesis of L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic Acid: This compound, synthesized from a structurally related precursor, highlights the complex synthesis pathways that can be relevant for producing pharmaceuticals or intermediates (Su Wei-ke, 2008).
Antibacterial Activity Studies
- Antibacterial Research: Synthesis and evaluation of 3-(4-butoxyphenyl)- and 3-[4-(3-methylbutoxy)phenyl]-1-(morpholin-4-yl)-2-phenylalkan-3-ols hydrochlorides, structurally similar to the target compound, have shown promising results in antibacterial activity, suggesting potential for antimicrobial applications (A. U. Isakhanyan et al., 2014).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Unfortunately, the specific safety and hazards information for “(S)-Methyl 3-(3’-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride” is not readily available in the retrieved sources.
Zukünftige Richtungen
The future directions for research on “(S)-Methyl 3-(3’-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride” would likely depend on the results of initial studies on its properties and potential applications. Unfortunately, specific future directions are not readily available in the retrieved sources.
Eigenschaften
IUPAC Name |
methyl (2S)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3.ClH/c1-12(20)15-4-3-5-16(11-15)14-8-6-13(7-9-14)10-17(19)18(21)22-2;/h3-9,11,17H,10,19H2,1-2H3;1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOZEYFSFLUJDE-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C[C@@H](C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

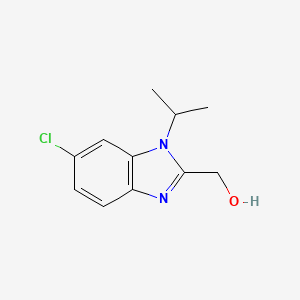
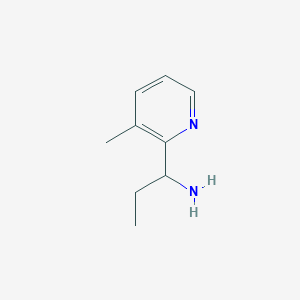
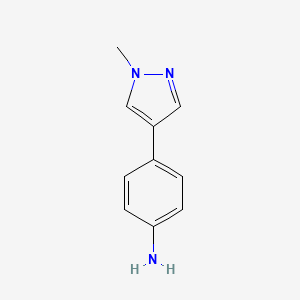


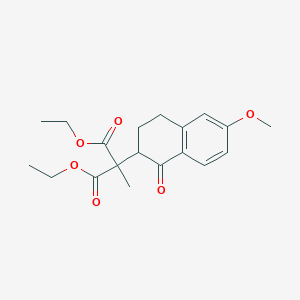


![tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1391434.png)
![(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride](/img/structure/B1391437.png)

